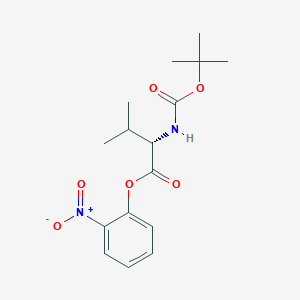

N-Boc-L-valine-O-nitrophenyl Ester

Description

Contextualization within Activated Ester Chemistry

To comprehend the function of N-Boc-L-valine-O-nitrophenyl ester, one must first understand the concept of activated esters in organic chemistry.

The formation of an amide bond, which links amino acids together to form peptides, typically involves the reaction of a carboxylic acid and an amine. However, this reaction is often slow and requires harsh conditions. To overcome this, the carboxylic acid group is "activated" to make it more reactive. This is where activated esters come into play. acs.orgresearchgate.net

Activated esters are carboxylic acid esters that contain an electron-withdrawing group in the alcohol portion of the ester. This group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by an amine. The result is a more efficient and controlled formation of the amide bond under milder conditions. acs.org This process is a cornerstone of many synthetic strategies, including the production of numerous pharmaceuticals and bioactive molecules. researchgate.net

The use of nitrophenyl esters as activating groups has a rich history in organic synthesis, particularly in the realm of peptide chemistry. In 1955, Bodanszky first introduced p-nitrophenyl esters as effective reagents for peptide bond formation. nih.gov The electron-withdrawing nitro group on the phenyl ring significantly enhances the reactivity of the ester towards aminolysis. nih.govwikipedia.org

Over the years, various nitrophenyl esters have been developed and utilized. The position of the nitro group on the phenyl ring influences the ester's reactivity. While p-nitrophenyl (pNP) esters have been widely used, o-nitrophenyl (oNP) esters have also found their place in specific applications, including solid-phase peptide synthesis. acs.orgnih.gov The development of these activated esters marked a significant advancement, enabling the synthesis of more complex peptides with greater efficiency and purity. nih.gov

Significance of this compound as a Building Block in Peptide Synthesis Methodologies

This compound is a prime example of a building block specifically designed for peptide synthesis. chemimpex.com The "N-Boc" portion refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom of the valine. This group is crucial as it prevents the amino group of the valine from reacting with itself or other activated amino acids, ensuring that the peptide chain is assembled in the desired sequence. orgsyn.orgyoutube.com

The "L-valine" component is the amino acid itself, providing the specific side chain that contributes to the final structure and function of the peptide. The "O-nitrophenyl ester" is the activated part of the molecule, facilitating the formation of the peptide bond with the next amino acid in the sequence. glentham.com This combination of a protected amino group and an activated carboxyl group makes it a versatile and efficient tool for peptide chemists. chemimpex.com

Structural Features and Reactivity Profile as a Carboxyl-Activated Amino Acid Derivative

The structure of this compound is key to its function. The bulky tert-butoxycarbonyl (Boc) group on the amine provides steric hindrance, effectively protecting it from unwanted reactions. organic-chemistry.org This protecting group is stable under many reaction conditions but can be readily removed with mild acid, allowing for the stepwise addition of more amino acids. youtube.comorganic-chemistry.org

The o-nitrophenyl ester group, on the other hand, makes the carboxyl group highly reactive towards nucleophilic attack by the free amino group of another amino acid. nih.gov The electron-withdrawing nature of the nitro group pulls electron density away from the ester's carbonyl carbon, increasing its electrophilicity. wikipedia.org This enhanced reactivity allows the peptide bond formation to proceed smoothly and with high yields. nih.gov The choice of the ortho position for the nitro group can also influence the reaction kinetics and solubility of the reagent. acs.org

| Property | Value | Source |

| Chemical Name | This compound | guidechem.com |

| CAS Number | 41120-72-3 | glentham.comguidechem.com |

| Molecular Formula | C16H22N2O6 | guidechem.comscbt.com |

| Molecular Weight | 338.36 g/mol | guidechem.comscbt.com |

| Appearance | Off-white powder | chemimpex.com |

| Melting Point | 63-69 °C | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2-nitrophenyl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-10(2)13(17-15(20)24-16(3,4)5)14(19)23-12-9-7-6-8-11(12)18(21)22/h6-10,13H,1-5H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDCNDJHWYOCCG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc L Valine O Nitrophenyl Ester

Direct Activation Strategies for Carboxylic Acids in Esterification

The direct activation of the carboxylic acid is a cornerstone of modern esterification and amide bond formation. These methods involve the in-situ generation of a highly reactive species from the carboxylic acid, which is then readily attacked by a nucleophile, in this case, o-nitrophenol.

Carbodiimides, most notably N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for the formation of ester and amide bonds. tcichemicals.compeptide.com The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, reducing the yield of the desired ester.

To mitigate these side reactions and enhance the efficiency of the coupling, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is commonly employed. tcichemicals.compeptide.com HOBt intercepts the O-acylisourea intermediate to form an active ester, the HOBt ester, which is less susceptible to racemization and more reactive towards the nucleophile. youtube.com The byproduct of the reaction with DCC, dicyclohexylurea (DCU), is sparingly soluble in many organic solvents and can be easily removed by filtration. peptide.com

A typical procedure involves dissolving N-Boc-L-valine, o-nitrophenol, and HOBt in a suitable aprotic solvent like acetonitrile (B52724) or dichloromethane (B109758). tcichemicals.comnih.gov The reaction mixture is cooled, and a solution of DCC in the same solvent is added. The reaction is initially stirred at a low temperature and then allowed to warm to room temperature to ensure completion. tcichemicals.com The precipitated DCU is then filtered off, and the desired ester is isolated from the filtrate after an aqueous work-up and purification. tcichemicals.com

Table 1: Typical Reagents for DCC/HOBt Mediated Esterification

| Reagent | Function |

| N-Boc-L-valine | Carboxylic acid component |

| o-Nitrophenol | Alcohol component (nucleophile) |

| DCC | Coupling agent (activates carboxylic acid) |

| HOBt | Additive to suppress side reactions and racemization |

| Acetonitrile/Dichloromethane | Aprotic solvent |

| N,N-Diisopropylethylamine (DIPEA) | Base (optional, to neutralize any acidic components) |

The mixed anhydride (B1165640) method is another classical and effective strategy for activating carboxylic acids towards esterification. researchgate.netnih.gov This technique involves the reaction of the N-protected amino acid with an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). researchgate.netmdpi.com This reaction generates a mixed carboxylic-carbonic anhydride, which is a highly reactive acylating agent.

The choice of the tertiary amine is crucial; N-methylmorpholine is often preferred over triethylamine (B128534) as it is less likely to cause racemization. researchgate.net The mixed anhydride is typically formed at a low temperature (e.g., -15 °C) to minimize side reactions. Once formed, the mixed anhydride is not isolated but is reacted in situ with the alcohol component, o-nitrophenol. A catalytic amount of a tertiary amine can be added to facilitate the esterification. nih.gov This method is valued for its rapid reaction rates and the ease of removal of byproducts. However, careful control of the reaction temperature is necessary to avoid disproportionation of the mixed anhydride into a symmetrical anhydride and other side products. researchgate.net

Table 2: Reagents for Mixed Anhydride Esterification

| Reagent | Function |

| N-Boc-L-valine | Carboxylic acid component |

| Ethyl Chloroformate | Forms the mixed anhydride |

| N-Methylmorpholine (NMM) | Base for anhydride formation |

| o-Nitrophenol | Alcohol component (nucleophile) |

| Dichloromethane | Aprotic solvent |

In recent decades, phosphonium (B103445) and uronium/aminium salt-based coupling reagents have gained prominence due to their high efficiency, rapid reaction times, and suppression of side reactions, even in sterically hindered cases. wikipedia.orgsigmaaldrich.com

Phosphonium salts , such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino analogue (PyBOP), are powerful activating agents. wikipedia.orgrsc.org They react with the carboxylic acid to form an activated OBt ester, similar to the DCC/HOBt system, but the byproducts are water-soluble and easily removed during aqueous workup. wikipedia.org

Uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.comwikipedia.org These reagents activate the carboxylic acid by forming a stabilized HOBt or HOAt active ester intermediate. sigmaaldrich.comwikipedia.org HATU, in particular, is noted for its high reactivity and low rates of racemization, attributed to the properties of its HOAt leaving group. peptide.com

The general procedure involves the addition of the coupling reagent and a non-nucleophilic base, such as DIPEA or NMM, to a solution of N-Boc-L-valine and o-nitrophenol in an aprotic solvent like DMF or acetonitrile. These reactions are typically fast and can be performed at room temperature. sigmaaldrich.com

Table 3: Common Phosphonium and Uronium/Aminium Coupling Reagents

| Reagent | Type | Key Features |

| BOP | Phosphonium | Efficient, but produces carcinogenic HMPA as a byproduct. wikipedia.org |

| PyBOP | Phosphonium | Similar to BOP but avoids HMPA formation. rsc.org |

| HBTU | Uronium/Aminium | Widely used, efficient, and resistant to racemization. wikipedia.org |

| HCTU | Uronium/Aminium | Reported to be less allergenic and shows reduced racemization compared to BOP. peptide.com |

| HATU | Uronium/Aminium | Highly reactive, low racemization, forms a more reactive OAt ester. peptide.comsigmaaldrich.com |

Precursor Synthesis and Purification Techniques for N-Boc-L-valine

The quality of the final ester is highly dependent on the purity of the starting material, N-Boc-L-valine. This precursor is typically synthesized by the reaction of L-valine with a Boc-protecting agent.

The most common method for the synthesis of N-Boc-L-valine involves the reaction of L-valine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.com The reaction is often carried out in a mixture of an organic solvent, such as tetrahydrofuran (B95107) (THF) or dioxane, and an aqueous solution of a base like sodium hydroxide. rsc.orgprepchem.com The pH is maintained in the alkaline range (typically 8-9) to facilitate the reaction. prepchem.com

Alternatively, tert-butoxycarbonyl chloride (Boc-Cl) can be used as the protecting agent. prepchem.com After the reaction is complete, the mixture is typically acidified, leading to the precipitation of N-Boc-L-valine as an oil. prepchem.com This oily product is then extracted into an organic solvent like ethyl acetate. prepchem.com

Purification of the often-oily crude N-Boc-L-valine is crucial. A common technique is crystallization. prepchem.comresearchgate.net After extraction and drying, the solvent is evaporated to yield the crude oil. google.comprepchem.com This oil can then be solidified by treating it with a non-polar solvent such as petroleum ether or hexane (B92381) and allowing it to stand at a low temperature. prepchem.comresearchgate.net The resulting crystalline solid can be collected by filtration and dried. prepchem.com Seeding the oily product with a small crystal of pure N-Boc-L-valine can facilitate crystallization. google.com

Table 4: Purification of N-Boc-L-valine

| Step | Description |

| Reaction | L-valine reacts with Boc₂O or Boc-Cl in a basic aqueous/organic solvent mixture. google.comprepchem.com |

| Acidification & Extraction | The reaction mixture is acidified, and the resulting oily product is extracted with a solvent like ethyl acetate. prepchem.com |

| Drying & Concentration | The organic extract is dried over an agent like anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. prepchem.com |

| Crystallization | The concentrated oil is treated with a non-polar solvent (e.g., petroleum ether, hexane) to induce crystallization, often at low temperatures. prepchem.comresearchgate.net |

| Isolation | The crystalline product is isolated by filtration and dried. prepchem.com |

Optimization of Reaction Conditions for Ester Formation and Yield Enhancement

To maximize the yield and purity of N-Boc-L-valine-O-nitrophenyl ester, careful optimization of the reaction conditions is necessary. Key parameters include the choice of solvent, temperature, and reaction time.

The choice of solvent can significantly influence the rate and outcome of the esterification reaction. Aprotic solvents are generally preferred for these reactions to avoid any competing reactions with the activated carboxylic acid intermediate.

The dielectric constant of the solvent can play a role in the reaction kinetics. iiste.orgyoutube.com Solvents with a higher dielectric constant can better stabilize charged intermediates and transition states, which can affect the reaction rate. youtube.comwikipedia.org For instance, in carbodiimide-mediated couplings, solvents like DMF and acetonitrile are often used due to their ability to dissolve the reactants and facilitate the formation of the activated species. tcichemicals.com However, the optimal solvent is often determined empirically for a specific reaction.

In the mixed anhydride method, dichloromethane is a common choice as it is a good solvent for the reactants and is relatively inert. researchgate.net The solubility of byproducts can also be a factor in solvent selection. For example, the low solubility of DCU in dichloromethane facilitates its removal by filtration in DCC-mediated couplings. peptide.com

Table 5: Common Solvents and Their Dielectric Constants

| Solvent | Dielectric Constant (at 20°C) | Typical Use in Esterification |

| Dichloromethane (DCM) | 9.1 | Mixed anhydride, DCC coupling researchgate.net |

| Tetrahydrofuran (THF) | 7.6 | N-Boc protection, peptide coupling nih.govprepchem.com |

| Acetonitrile (MeCN) | 37.5 | DCC/HOBt coupling tcichemicals.com |

| N,N-Dimethylformamide (DMF) | 36.7 | Phosphonium/Uronium salt coupling acs.org |

| Ethyl Acetate | 6.0 | Extraction and purification prepchem.com |

Temperature and Time Dependence in Esterification Reactions

The formation of this compound via esterification is critically dependent on both temperature and reaction time. These parameters are pivotal in controlling the reaction rate, yield, and the minimization of side reactions, such as racemization.

In conventional synthesis, the coupling of N-Boc-L-valine with o-nitrophenol is often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Such reactions are typically conducted at controlled temperatures to ensure the integrity of the chiral center of the valine residue. Generally, these reactions are initiated at a low temperature, such as 0 °C, to manage the exothermic nature of the carbodiimide (B86325) activation step. The reaction mixture is then often allowed to warm to room temperature and stirred for several hours to ensure completion. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the principles of similar esterification reactions provide valuable insights. For instance, in DCC-mediated esterifications, reaction times can extend up to 24 hours to achieve high yields. wikipedia.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, drastically reducing the required time from hours to minutes. The high temperatures achieved under microwave irradiation significantly enhance reaction rates. However, careful optimization is necessary to prevent degradation and racemization. For example, studies on the microwave-assisted synthesis of other N-protected amino acid esters have demonstrated the completion of reactions within minutes at elevated temperatures. researchgate.net In the context of solid-phase peptide synthesis using Boc-amino acid nanoparticles, microwave irradiation at 70°C has been shown to complete coupling reactions in as little as one to three minutes. mdpi.com

The following interactive table summarizes findings from a study on microwave-assisted cyclization of Nα-Boc-dipeptidyl esters, which, while not a direct synthesis of the title compound, illustrates the profound effect of temperature and time on related peptide chemistry reactions.

This data underscores that a judicious selection of temperature and reaction time is essential for optimizing the synthesis of activated esters like this compound, balancing the need for a rapid reaction with the imperative of maintaining product purity and stereochemical integrity.

Green Chemistry Approaches in Activated Ester Synthesis

The principles of green chemistry are increasingly being applied to peptide and activated ester synthesis to mitigate environmental impact and enhance safety. These approaches focus on the use of sustainable solvents, the reduction of waste, and the development of more efficient catalytic systems.

A primary target for greening the synthesis of activated esters is the replacement of conventional, hazardous solvents. Dichloromethane (DCM) and N,N-dimethylformamide (DMF), common solvents in peptide synthesis, are facing increasing regulatory scrutiny due to their toxicity. peptide.com Research has identified several greener alternatives that can be employed in peptide coupling reactions. wikipedia.orgnih.gov These include bio-based solvents and those with a more favorable safety profile.

The following interactive table presents a selection of green solvents that are being explored as alternatives to traditional solvents in peptide synthesis.

In addition to greener solvents, microwave-assisted synthesis represents a significant green chemistry approach. researchgate.net By dramatically reducing reaction times, microwave heating leads to substantial energy savings and increased throughput. rsc.orgsigmaaldrich.com The efficiency of microwave-assisted esterification can lead to cleaner reactions with fewer byproducts, simplifying purification and reducing waste. researchgate.netacs.org

The development of novel, more sustainable coupling reagents is another key area of green chemistry in this field. While traditional reagents like DCC are effective, they lead to the formation of stoichiometric amounts of dicyclohexylurea, a byproduct that can be difficult to remove. wikipedia.org Research into alternative activators aims to find reagents that are either catalytic or produce byproducts that are easily separable or environmentally benign. The use of greener coupling agents, such as T3P® (propylphosphonic anhydride), is being explored to enhance the sustainability of peptide synthesis.

Chemical Reactivity and Mechanistic Studies of N Boc L Valine O Nitrophenyl Ester

Nucleophilic Acyl Substitution Mechanisms

The primary utility of N-Boc-L-valine-O-nitrophenyl ester in synthesis is derived from its participation in nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate, followed by the expulsion of the stable nitrophenoxide anion to yield the acylated product.

Aminolysis Reactions for Amide Bond Formation

Aminolysis is the most crucial reaction of this compound, as it forms the basis of peptide bond formation. When reacted with the free amino group of another amino acid or peptide, this compound undergoes a nucleophilic acyl substitution to form a new amide (peptide) bond.

The mechanism proceeds in two main steps chemistrysteps.com:

Nucleophilic Attack: The nitrogen atom of the incoming amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, negatively charged tetrahedral intermediate.

Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the elimination of the O-nitrophenyl group as a nitrophenoxide anion. The nitrophenoxide is an effective leaving group because its negative charge is stabilized by the electron-withdrawing nitro group.

The rate of aminolysis can be influenced by the solvent and the concentration of the amine. In some non-hydroxylic solvents, the reaction kinetics can be complex, sometimes showing a second-order dependence on the amine concentration, which suggests that a second amine molecule may act as a base to facilitate proton transfer in the transition state rsc.org.

| Step | Description | Key Intermediates |

| 1 | The nucleophilic amino group of a second amino acid attacks the carbonyl carbon of the this compound. | Tetrahedral Intermediate |

| 2 | The tetrahedral intermediate collapses, expelling the nitrophenoxide leaving group. | Nitrophenoxide Anion |

| 3 | A proton transfer results in the formation of the neutral peptide bond and the nitrophenol byproduct. | Dipeptide Product |

Transesterification Processes and Side Reactions

Transesterification is a potential side reaction where an alcohol nucleophile substitutes the nitrophenyl group, resulting in a different ester. This process can occur if alcohols are present in the reaction mixture, particularly under conditions that promote nucleophilic attack, such as the presence of a base masterorganicchemistry.com.

The mechanism is analogous to aminolysis, involving the attack of an alcohol's oxygen atom on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the nitrophenoxide. While generally less favorable than aminolysis with primary amines, it can become significant if the concentration of the alcohol is high or if the amine nucleophile is sterically hindered. In peptide synthesis, this side reaction is undesirable as it consumes the activated ester without forming the desired peptide bond. Careful control of reaction conditions and purification of solvents to remove alcohol contaminants are necessary to minimize this pathway.

Reactions with Other Nucleophiles in Controlled Environments

Beyond amines and alcohols, the activated ester can react with other nucleophiles. A significant competing reaction in peptide synthesis is hydrolysis, where water acts as the nucleophile.

Hydrolysis: The presence of water can lead to the hydrolysis of the ester back to the parent carboxylic acid, N-Boc-L-valine, and p-nitrophenol. This reaction reduces the yield of the desired peptide and is a primary reason for using anhydrous (dry) solvents during coupling reactions.

Hydroxylamine (B1172632) and Hydrazine (B178648): Other potent nucleophiles like hydroxylamine and hydrazine react readily with activated esters such as p-nitrophenyl acetate, demonstrating the high reactivity of the activated carbonyl group towards a range of nucleophilic agents kinampark.com. These reactions are typically faster than with standard amines due to the alpha effect.

Stereochemical Integrity and Racemization Pathways in Coupling Reactions

A paramount concern when using activated chiral amino acids is the preservation of their stereochemical configuration. Racemization (or epimerization at the alpha-carbon) can lead to the formation of diastereomeric peptides, which are difficult to separate and can have altered biological activity.

Factors Influencing Racemization During Peptide Coupling

The principal mechanism for racemization of activated amino acid derivatives is the formation of a 5(4H)-oxazolone (or azlactone) intermediate researchgate.net. The urethane-based Boc protecting group is specifically designed to suppress this pathway, making it superior to simple N-acyl groups (like benzoyl) which are prone to racemization scripps.edu. However, under certain conditions, racemization can still occur.

Factors that promote racemization include:

Base: The presence of a tertiary amine base, often used in coupling reactions, can abstract the proton from the α-carbon of the activated ester. This leads to the formation of the planar, achiral oxazolone (B7731731) intermediate peptide.com.

Reaction Time: Prolonged exposure of the activated ester to basic conditions increases the opportunity for oxazolone formation and subsequent racemization.

Temperature: Higher reaction temperatures can accelerate the rate of both oxazolone formation and coupling, often with a net increase in racemization.

Solvent Polarity: The choice of solvent can influence the rates of competing pathways.

| Factor | Influence on Racemization | Rationale |

| Base Strength/Concentration | High base concentration increases racemization risk | Facilitates abstraction of the α-proton, leading to oxazolone formation peptide.com. |

| Temperature | Higher temperatures generally increase racemization | Increases the rate of oxazolone formation. |

| Coupling Time | Longer activation or coupling times increase risk | Prolonged exposure of the active ester to racemizing conditions. |

| Protecting Group | Urethane-type (Boc, Cbz, Fmoc) suppress racemization | The oxygen atom of the urethane (B1682113) group reduces the acidity of the α-proton and disfavors oxazolone ring closure compared to N-acyl groups scripps.edubachem.com. |

Strategies for Chiral Purity Maintenance and Suppression of Epimerization

To ensure the synthesis of stereochemically pure peptides, several strategies are employed to minimize racemization when using activated esters like this compound.

Use of Additives: The most common and effective method is the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt peptide.com. These additives react with the nitrophenyl ester to form an intermediate HOBt active ester in situ. While still highly reactive towards amines, these HOBt esters are significantly less prone to racemization via the oxazolone pathway.

Base Selection: Using a weaker or more sterically hindered base can reduce the rate of α-proton abstraction. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over triethylamine (B128534) (TEA) in sensitive couplings bachem.com.

Controlled Conditions: Performing the coupling reaction at low temperatures (e.g., 0 °C) and for the minimum time necessary for completion helps to suppress the rate of epimerization.

Stepwise Synthesis: In solid-phase peptide synthesis (SPPS), the stepwise addition of single, urethane-protected amino acids minimizes racemization risk. Segment condensation, where peptide fragments are coupled, carries a much higher risk of racemization at the C-terminal residue of the activating fragment peptide.com.

Kinetic and Thermodynamic Aspects of Activated Ester Reactivity

The reactivity of activated esters like this compound in processes such as aminolysis is governed by a combination of kinetic and thermodynamic factors. The aminolysis of these esters is a bimolecular reaction, meaning its rate is dependent on the concentration of both the ester and the amine. To achieve a complete and timely reaction, an excess of one of the reactants is often employed. The reaction proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate, with the breakdown of this intermediate being the rate-limiting step.

Several structural features of the activated ester influence its reactivity. The presence of a β-methyl substituent in the side chain of the active ester can slow down the rate of aminolysis. Conversely, the nature of the leaving group is critical; for instance, the rates of racemization for p-chloro-, 2,4-dichloro-, m-nitro-, 2,4,5-trichloro-, and p-nitro-phenyl esters of benzoyl-L-leucine increase in that order, which correlates with the increasing electron-withdrawing power of the substituents and thus the stability of the leaving phenoxide ion.

The following table illustrates representative kinetic data for the aminolysis of an activated ester, benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester, with glycine (B1666218) ethyl ester in various solvents, demonstrating the significant impact of the reaction medium on the reaction rate.

| Solvent | Second-Order Rate Constant (k₂) (l·mol⁻¹·s⁻¹) |

|---|---|

| Dimethyl sulfoxide (B87167) | 0.24 |

| Dimethylformamide | 0.12 |

| Acetonitrile (B52724) | 0.015 |

| Tetrahydrofuran (B95107) | 0.0042 |

| Nitromethane | 0.0031 |

| Dichloromethane (B109758) | 0.00078 |

| Chloroform | 0.00047 |

Role of Solvent Effects and Catalysis on Reaction Pathways

The pathways of reactions involving this compound are significantly influenced by the solvent and the presence of catalysts. These factors can affect reaction rates and, in some cases, the reaction mechanism itself.

Solvent Effects:

The aminolysis of activated esters, particularly those derived from substituted phenols, shows a pronounced dependence on the polarity of the solvent. For example, the half-life of a 2,4,5-trichlorophenyl ester in the presence of benzylamine (B48309) is a hundred times shorter in the polar aprotic solvent dimethylformamide (DMF) than in the nonpolar solvent benzene. This indicates that polar solvents can significantly accelerate the rate of aminolysis.

A study on the aminolysis of benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester with glycine ethyl ester revealed a dramatic increase in the reaction rate with increasing solvent polarity. The rate in dimethyl sulfoxide (DMSO) was approximately 500 times faster than in chloroform. This strong solvent dependency arises from the stabilization of the charged tetrahedral intermediate in more polar solvents. The change in the base strength of the amine nucleophile with the solvent also parallels the change in its nucleophilicity.

The following table provides a qualitative summary of the effect of solvent type on the rate of aminolysis for activated esters.

| Solvent Type | General Effect on Aminolysis Rate | Reasoning |

|---|---|---|

| Polar Aprotic (e.g., DMSO, DMF) | Significant rate enhancement | Stabilization of the polar, charged tetrahedral intermediate. |

| Polar Protic (e.g., Ethanol, Water) | Moderate rate, can be complicated by solvolysis | Can solvate both reactants and the transition state, but may also act as a competing nucleophile. |

| Nonpolar (e.g., Benzene, Toluene) | Slow reaction rates | Poor stabilization of the polar transition state. |

| Chlorinated (e.g., Chloroform, Dichloromethane) | Relatively slow reaction rates | Lower polarity compared to polar aprotic solvents, leading to less stabilization of the transition state. |

Catalysis:

The aminolysis of this compound can be accelerated by various types of catalysts. Mild acids, such as acetic acid, are known to catalyze these reactions. More sophisticated catalytic systems involve bifunctional catalysts that can activate both the ester and the amine nucleophile simultaneously.

One of the most effective types of organocatalysts for ester aminolysis are 2-pyridone derivatives. 2-Pyridone acts as a bifunctional catalyst through a tautomeric mechanism. The NH group of the 2-pyridone tautomer can activate the ester by forming a hydrogen bond with the carbonyl oxygen, functioning as a Brønsted acid. Concurrently, the carbonyl oxygen of the 2-pyridone can activate the amine through hydrogen bonding, acting as a Brønsted base. This dual activation is proposed to proceed through an 8-membered transition state.

The catalytic efficiency of 2-pyridone can be enhanced by introducing electron-withdrawing groups, such as halogens, at the 6-position. These substituents increase the acidity of the NH proton, leading to stronger activation of the ester. The proposed mechanism for this catalyzed aminolysis involves the formation of a 1:1:1 complex between the catalyst, the amine, and the ester. This concurrent dual activation not only lowers the activation energy but also makes the reaction entropically more favorable.

Applications of N Boc L Valine O Nitrophenyl Ester in Advanced Organic Synthesis

Solution-Phase Peptide Synthesis Strategies Employing Activated Esters.nih.govyoutube.com

In solution-phase peptide synthesis, activated esters like N-Boc-L-valine-O-nitrophenyl ester offer a reliable method for peptide bond formation. This strategy involves the reaction of the activated ester with the free amino group of another amino acid or peptide fragment in a suitable organic solvent. The o-nitrophenyl group acts as a good leaving group, facilitating the nucleophilic attack by the amine.

One of the key advantages of using activated esters in solution-phase synthesis is the minimization of racemization, a common side reaction with other activation methods. The reaction conditions are typically mild, involving a weak base to neutralize the released o-nitrophenol. The progress of the reaction can often be monitored by spectrophotometry, tracking the release of the colored o-nitrophenolate anion. While effective, solution-phase synthesis can be labor-intensive, requiring purification after each coupling step. nih.govyoutube.com A general approach involves dissolving the N-Boc-protected amino acid nitrophenyl ester and the amino component in a solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

| Feature | Description |

| Activation Method | Pre-activated carboxyl group as an o-nitrophenyl ester. |

| Key Advantage | Reduced risk of racemization compared to more reactive coupling agents. |

| Reaction Conditions | Typically mild, often carried out at room temperature. |

| Workup | Requires purification after each coupling step to remove unreacted starting materials and byproducts. |

Solid-Phase Peptide Synthesis (SPPS) Methodologies.nih.govnih.gov

This compound is also amenable to solid-phase peptide synthesis (SPPS), particularly within the Boc-protection strategy. nih.gov In SPPS, the growing peptide chain is anchored to a solid support (resin), and reagents are added in solution, simplifying the purification process to simple filtration and washing.

The Boc SPPS strategy, for which this compound is well-suited, is compatible with a range of resin supports. The choice of resin depends on the desired C-terminal functionality of the peptide (acid or amide).

| Resin Type | C-Terminal Functionality | Linkage Stability |

| Merrifield Resin | Carboxylic acid | Cleaved by strong acids like HF. |

| PAM Resin | Carboxylic acid | Increased acid stability compared to Merrifield resin. |

| MBHA Resin | Amide | Cleaved by strong acids like HF to yield a C-terminal amide. |

The linkage of the first amino acid to the resin is a critical step, and subsequent couplings, including that of this compound, are performed in a stepwise manner. The compatibility of the o-nitrophenyl ester activation with these standard Boc-SPPS resins allows for its seamless integration into established protocols.

The coupling efficiency of amino acids in SPPS can be influenced by several factors, including the nature of the amino acid being coupled and the sequence of the growing peptide chain. Valine, being a β-branched amino acid, can sometimes present steric hindrance, leading to incomplete coupling. nih.gov The use of an activated ester like the o-nitrophenyl ester can help to drive the reaction to completion. However, monitoring the coupling reaction is crucial, often done using a ninhydrin (B49086) test to detect any remaining free amines. If the coupling is incomplete, a second coupling step may be necessary.

Potential side reactions in SPPS using Boc-protected amino acids include the formation of deletion sequences (if coupling is incomplete) and side-chain modifications if inappropriate protecting groups are used. nih.gov For valine, which has a chemically inert isobutyl side chain, the risk of side-chain reactions is minimal. The primary concern remains the efficiency of the coupling reaction itself.

Macrocyclization Reactions and Cyclic Peptide Formation.nih.govemorychem.sciencenih.gov

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound can be a key component in the synthesis of these structures. In one common strategy, a linear peptide precursor containing an N-terminal Boc-valine with a C-terminal activated ester is synthesized. After the removal of a temporary protecting group at the N-terminus of the peptide chain, the molecule can undergo an intramolecular cyclization reaction.

The use of an activated ester like the o-nitrophenyl ester is advantageous for macrocyclization as it can be performed under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. The choice of solvent and base is critical for achieving good yields.

| Cyclization Strategy | Description |

| Head-to-Tail Cyclization | The N-terminus of a linear peptide attacks the activated C-terminus. |

| Reagents | The linear peptide precursor with a C-terminal o-nitrophenyl ester. |

| Conditions | High dilution, often in solvents like DMF with a non-nucleophilic base. |

Conjugation Chemistry for Bioconjugates (Focus on Chemical Linkage Methods).nih.gov

The activated ester functionality of this compound makes it a useful tool for the conjugation of valine-containing peptides to other molecules, such as proteins, nucleic acids, or fluorescent labels, to create bioconjugates. The o-nitrophenyl ester can react with nucleophilic groups, most commonly the ε-amino group of a lysine (B10760008) residue on a protein, to form a stable amide bond.

This method of bioconjugation is a type of acylation reaction. The selectivity of the reaction can be controlled by pH. At a slightly basic pH, the amino groups are sufficiently nucleophilic to react with the ester. The Boc protecting group on the valine can be retained to modulate the hydrophobicity of the conjugate or removed post-conjugation if a free N-terminus is required. A study on oxo-ester mediated native chemical ligation demonstrated that activated p-nitrophenyl esters are effective acyl donors. nih.gov

Synthesis of Peptidomimetics and Non-Natural Peptides.nih.govnih.govresearchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or non-natural amino acids to improve properties like stability and bioavailability. This compound can be used to incorporate a valine residue into a peptidomimetic scaffold. For instance, it can be reacted with a non-peptidic core that possesses a free amino group.

Furthermore, this reagent is used in the synthesis of peptides containing non-natural amino acids. nih.govnih.gov The stepwise nature of peptide synthesis, whether in solution or on a solid phase, allows for the incorporation of both natural and non-natural building blocks. This compound serves as the source for the natural amino acid valine in a sequence that may also contain synthetic amino acid analogues. The synthesis of enkephalin analogues containing alkylurea units has been achieved using p-nitrophenoxycarbonyl derivatives of Boc-protected diaminoalkanes in solid-phase synthesis. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research of N Boc L Valine O Nitrophenyl Ester and Its Reactions

High-Resolution NMR Spectroscopy for Mechanistic Elucidation and Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the unambiguous confirmation of molecular structures and the study of dynamic processes.

In-situ, or real-time, NMR spectroscopy allows researchers to monitor chemical reactions as they occur directly within the NMR tube. This powerful application provides kinetic data and helps identify transient intermediates that are crucial for understanding reaction mechanisms. By acquiring spectra at regular intervals, one can track the disappearance of starting materials, such as N-Boc-L-valine-O-nitrophenyl ester, and the concurrent appearance of products and byproducts.

For instance, in a peptide coupling reaction where this compound is treated with another amino acid ester, ¹H NMR can monitor the signals corresponding to the protons of the nitrophenyl leaving group and the protons of the newly formed peptide. The change in the chemical shift of the α-proton of the valine residue provides direct evidence of the new peptide bond formation. While direct studies on this specific ester are proprietary, the methodology is well-established for related reactions, such as the formation of boronate esters, where ¹¹B NMR is used to monitor the conversion of reactants to products in real-time. nih.govmdpi.comresearchgate.net This approach allows for the precise determination of reaction endpoints and the optimization of reaction conditions.

Table 1: Illustrative ¹H NMR Chemical Shift Changes During a Monitored Peptide Coupling Reaction

| Proton | Starting Material (this compound) δ (ppm) | Product (Dipeptide) δ (ppm) | Rationale for Change |

| Valine α-H | ~4.3 ppm | ~4.5 ppm | Change in electronic environment upon formation of the amide (peptide) bond. |

| Nitrophenyl Protons | 7.4 - 8.3 ppm | N/A (as leaving group) | Disappearance of signals confirms consumption of the activated ester. |

| Free Nitrophenol | N/A | 7.2 - 8.2 ppm | Appearance of signals for the released leaving group. |

| Incoming Amino Acid α-H | ~3.7 ppm | ~4.6 ppm | Shift upon acylation and incorporation into the peptide backbone. |

Note: Data are illustrative and representative of typical shifts in a peptide coupling reaction.

The tert-butoxycarbonyl (Boc) protecting group on N-Boc-L-valine can influence the conformation of the molecule due to hindered rotation around the carbamate (B1207046) C-N bond, sometimes leading to the observation of multiple isomers in NMR spectra. chemicalbook.com High-resolution NMR is instrumental in studying these conformational dynamics. For derivatives of N-Boc-L-valine, ¹³C NMR studies have shown that the chemical shifts of the carbonyl carbons in both the Boc group and the carboxylic acid are sensitive to solvent polarity. mdpi.com However, the bulky isopropyl side chain of valine can shield the Boc carbonyl from solvent effects compared to less bulky amino acids like alanine. mdpi.com This type of analysis helps in understanding the solution-state behavior of intermediates and how their conformation might influence reactivity or subsequent purification steps.

Table 2: Representative ¹H NMR Spectral Data for N-Boc-L-valine

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |

| NH | 5.09 | d | 1H |

| α-H | 4.03 | dd | 1H |

| β-H | 2.20 | m | 1H |

| γ-CH₃ | 1.00 | d | 3H |

| γ-CH₃' | 0.94 | d | 3H |

| Boc (CH₃)₃ | 1.45 | s | 9H |

Source: Adapted from representative spectral data. chemicalbook.com Note: The presence of rotamers can cause peak broadening or splitting.

Mass Spectrometry Techniques in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, confirm the identity of reaction products, and assess the purity of samples with very high sensitivity.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, and often non-volatile, molecules like protected amino acids and peptides. In the context of reactions involving this compound, ESI-MS is an excellent method for real-time reaction monitoring. A small aliquot of the reaction mixture can be diluted and injected into the mass spectrometer to quickly confirm the presence of the desired product by identifying its molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

Furthermore, tandem mass spectrometry (ESI-MS/MS) can be used to structurally characterize the products. nih.gov By selecting the molecular ion of a newly synthesized peptide and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This pattern allows for the verification of the peptide sequence, providing definitive proof of a successful coupling reaction. nih.gov This technique is sensitive enough to differentiate between positional isomers, which is crucial when working with complex peptide structures. nih.govnih.gov

Table 3: Example of Ions Monitored by ESI-MS During a Peptide Synthesis

| Species | Expected m/z ([M+H]⁺) | Role in Analysis |

| This compound | 339.15 | Starting Material |

| Incoming Amino Acid Ester (e.g., Gly-OMe) | 90.06 | Reactant |

| Desired Product (e.g., Boc-Val-Gly-OMe) | 289.18 | Target Molecule |

| Unreacted N-Boc-L-valine | 218.14 | Potential Byproduct (from hydrolysis) |

Note: m/z values are calculated for the monoisotopic mass.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique, particularly for the analysis of larger molecules like peptides and proteins. nih.gov In a typical workflow following a synthesis that uses this compound, MALDI-TOF is employed for the quality control of the final, purified peptide. shimadzu.com The technique is known for its high sensitivity and speed. nih.gov

A crude synthetic peptide mixture is often analyzed first to identify the main product and any significant impurities, such as deletion sequences or products arising from incomplete deprotection. After purification (e.g., by HPLC), a second MALDI-TOF analysis is performed to confirm the high purity of the final product. The resulting spectrum should ideally show a single, intense peak corresponding to the molecular weight of the target peptide. The dual-polarity capability of modern instruments can also be advantageous, as negative ion mode can sometimes provide clearer spectra with fewer salt adducts for certain peptides. shimadzu.com

X-ray Crystallography for Detailed Structural Confirmation in Specific Research Contexts

While NMR and MS provide excellent data on structure and connectivity in solution and gas phases, X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a precise model of the atomic arrangement, including absolute stereochemistry and bond lengths/angles.

In research involving this compound, X-ray crystallography would not typically be used on the starting material itself unless a specific conformational study in the solid state is required. More commonly, it is applied to key synthetic products or stable intermediates derived from it. Obtaining a crystal structure of a final peptide product or a complex small molecule synthesized using the valine synthon provides irrefutable proof of its structure. This is particularly valuable in cases of unexpected reaction outcomes or for confirming the stereochemistry of newly created chiral centers. The technique has been extensively used to elucidate the binding modes of small molecule inhibitors, including derivatives of amino acids, to their protein targets, providing critical insights for structure-based drug design. nih.gov

Chromatographic Methods for Purity Assessment and Reaction Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quality control of this compound and for tracking the progress of peptide coupling reactions. Its high resolution and sensitivity allow for the separation and quantification of the starting material, the desired peptide product, and any unreacted components or impurities.

Reverse-phase HPLC (RP-HPLC) is a commonly utilized method for analyzing amino acid derivatives. nih.gov The separation is typically achieved on a C18 column, where the elution order is influenced by the hydrophobicity of the compounds. For instance, in the analysis of a reaction mixture, the more polar unreacted amino component would elute earlier than the more hydrophobic N-Boc-protected amino acid ester. The progress of the reaction can be monitored by observing the decrease in the peak corresponding to this compound and the concurrent increase in the peak of the newly formed peptide.

Chiral HPLC methods are particularly crucial for assessing the optical purity of this compound. researchgate.netrsc.org Since amino acids used in peptide synthesis must be enantiomerically pure to ensure the correct biological activity of the final peptide, it is essential to confirm the absence of the D-enantiomer. These separations are often performed on chiral stationary phases (CSPs), such as those based on carbohydrates. researchgate.netrsc.org The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a more polar solvent like isopropanol, plays a significant role in achieving effective chiral recognition and separation. researchgate.net The detection of the separated enantiomers is commonly performed using a UV detector. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of N-Boc-Amino Acid Derivatives

| Parameter | Stationary Phase | Mobile Phase | Detection | Application |

| Chiral Purity | Chiralpak IA (carbohydrate-based CSP) | n-hexane:isopropanol (90:10, v/v) | UV at 254 nm | Determination of enantiomeric purity of Nα-Boc-amino acid derivatives. researchgate.net |

| Reaction Monitoring | Newcrom R1 (reverse-phase) | Acetonitrile (B52724), water, and phosphoric acid | UV | Separation of N-(tert-butoxycarbonyl) amino acid nitrophenyl esters from reaction mixtures. sielc.com |

| General Purity | C18 (reverse-phase) | Acetonitrile/water gradient with an ion-pairing agent | UV, FL, CAD, or MS | Analysis of amino acid impurities. nih.gov |

This table is a composite representation based on typical methodologies and does not represent a single, specific analysis of this compound.

Theoretical and Computational Chemistry Studies of N Boc L Valine O Nitrophenyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-Boc-L-valine-O-nitrophenyl ester. nih.gov These calculations can determine various molecular properties and reactivity descriptors.

Key calculated properties often include:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Electronic Properties: Determining the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity.

Spectroscopic Properties: Simulating spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, to aid in experimental characterization.

Reactivity Descriptors:

Reactivity descriptors derived from quantum chemical calculations help in predicting how and where a molecule will react. For this compound, these descriptors can highlight the susceptibility of the ester carbonyl group to nucleophilic attack.

| Reactivity Descriptor | Significance for this compound |

| Highest Occupied Molecular Orbital (HOMO) | Indicates the ability of the molecule to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Indicates the ability of the molecule to accept electrons; the LUMO is often localized on the ester carbonyl group, making it the primary site for nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Fukui Functions | Quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic and electrophilic attack. |

These calculations provide a foundational understanding of the intrinsic reactivity of the this compound.

Molecular Dynamics Simulations of Conformation and Solvent Interactions

While quantum chemical calculations often focus on a single, gas-phase molecule, molecular dynamics (MD) simulations provide insights into the behavior of this compound in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the interactions between them.

Conformational Analysis:

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore these different conformations and determine their relative populations. This is important because the reactivity of the ester can be influenced by its conformation.

Solvent Interactions:

The solvent plays a crucial role in chemical reactions. MD simulations can explicitly model the interactions between the this compound and surrounding solvent molecules. researchgate.net These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. researchgate.net

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the ester and protic solvents.

Solvent Effects on Conformation: How the solvent influences the conformational preferences of the molecule.

Understanding these interactions is critical for accurately predicting reaction rates and mechanisms in solution.

Mechanistic Modeling of Activated Ester Hydrolysis and Aminolysis Pathways

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, this includes the study of its hydrolysis (reaction with water) and aminolysis (reaction with an amine). These reactions are central to its application in peptide synthesis.

Hydrolysis Mechanism:

The hydrolysis of N-acylamino acid nitrophenyl esters has been a subject of mechanistic studies. nih.gov Computational models can be used to map out the potential energy surface of the reaction, identifying key transition states and intermediates. This allows for the determination of the reaction's activation energy and rate-determining step.

Aminolysis Mechanism:

Similarly, the mechanism of aminolysis, which is the desired reaction in peptide bond formation, can be modeled. These models can help to understand how the nucleophilic amine attacks the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the nitrophenolate leaving group.

By comparing the calculated energy barriers for hydrolysis and aminolysis, computational chemistry can provide insights into the conditions that favor the desired peptide bond formation over the competing hydrolysis side reaction.

Prediction of Stereoselectivity and Racemization Propensity

Maintaining the stereochemical integrity of the L-valine residue is paramount during peptide synthesis. Racemization, the process by which the L-amino acid is converted into a mixture of L and D enantiomers, is a significant side reaction that can compromise the biological activity of the final peptide.

Computational methods can be employed to investigate the propensity of this compound to undergo racemization. This often involves modeling the potential pathways for racemization, such as the formation of an oxazolone (B7731731) intermediate. By calculating the energy barriers for these pathways, it is possible to predict the likelihood of racemization under different reaction conditions.

Furthermore, computational models can be used to understand and predict the stereoselectivity of reactions involving this chiral building block.

Design of Novel Activated Ester Analogs through Computational Screening

The principles and insights gained from the theoretical and computational studies of this compound can be applied to the design of new and improved activated esters. Computational screening allows for the rapid evaluation of a large number of potential candidate molecules without the need for their synthesis and experimental testing.

This process typically involves:

Generating a Virtual Library: Creating a library of virtual molecules with systematic variations in the activating group or other parts of the molecule.

High-Throughput Computational Analysis: Using computational methods to predict the desired properties of each molecule in the library, such as its reactivity, stability, and susceptibility to racemization.

Ranking and Selection: Ranking the candidate molecules based on the computational predictions to identify the most promising candidates for experimental validation.

This approach can accelerate the discovery of novel activated esters with enhanced properties, such as increased reactivity, improved solubility, or greater resistance to racemization.

Future Research Directions and Emerging Applications of N Boc L Valine O Nitrophenyl Ester

Development of More Efficient and Sustainable Synthetic Methodologies for Activated Esters

The synthesis of activated esters like N-Boc-L-valine-O-nitrophenyl ester is undergoing a transformation towards more environmentally friendly and efficient processes. Traditional methods often involve hazardous reagents and generate significant waste. Current research efforts are focused on developing greener alternatives. These include the use of solid-supported reagents and catalysts to simplify purification and minimize solvent use. Furthermore, flow chemistry is being explored as a means to improve reaction control, increase yields, and reduce reaction times for the synthesis of activated esters. The goal is to create synthetic pathways that are not only higher yielding but also have a reduced environmental footprint.

A significant area of research is the development of direct oxo-ester peptide ligation methods. nih.gov These methods utilize activated C-terminal para-nitrophenyl (B135317) esters to facilitate direct cysteine ligations with high efficiency, even accommodating bulky C-terminal amino acids. nih.gov This approach demonstrates selectivity for the α-amino group over the ε-amine of lysine (B10760008), a critical aspect for achieving desired peptide products. nih.gov

Integration into Automated Synthesis Platforms for High-Throughput Applications

The rise of high-throughput screening in drug discovery and materials science has created a demand for rapid and reliable synthesis of a large number of compounds. This compound is well-suited for integration into automated synthesis platforms. nih.gov Its stability and predictable reactivity make it an ideal building block for robotic systems that can perform multiple parallel syntheses.

Automated solid-phase peptide synthesis (SPPS) is a common technique where nitrophenyl esters are employed. nih.govnih.gov The use of Boc-protected amino acids is advantageous in the synthesis of certain peptides, such as hydrophobic sequences. springernature.com The integration of this compound into these automated platforms allows for the rapid assembly of peptide libraries for screening purposes, accelerating the discovery of new bioactive molecules.

Advanced Materials Science Applications (e.g., Polymer Synthesis via Amide Formation)

The ability of this compound to form amide bonds is being leveraged in the field of materials science for the creation of advanced polymers. By reacting with diamines or other bifunctional monomers, it can be used to synthesize polyamides with well-defined structures and properties. The chiral nature of the valine moiety can impart specific stereochemical characteristics to the resulting polymer, influencing its physical and biological properties.

These polymers may find applications in areas such as biodegradable plastics, hydrogels for biomedical applications, and functional surfaces with specific recognition capabilities. The precise control over the polymerization process afforded by the use of an activated ester allows for the design of materials with tailored degradation rates, mechanical strengths, and biocompatibility.

Synergistic Approaches with Biocatalysis and Enzyme-Assisted Synthesis

The combination of chemical synthesis with enzymatic processes, known as biocatalysis, offers a powerful strategy for creating complex molecules with high selectivity and efficiency. This compound can be used in chemoenzymatic strategies where an initial chemical step is followed by an enzyme-catalyzed transformation.

For instance, an enzyme could be used to selectively deprotect a functional group on a molecule, which then allows for a specific reaction with this compound. Conversely, a peptide fragment synthesized using this activated ester could serve as a substrate for an enzyme that catalyzes a subsequent ligation or modification step. This synergistic approach harnesses the best of both worlds: the versatility of chemical synthesis and the unparalleled selectivity of enzymes, paving the way for the efficient production of complex biomolecules and pharmaceuticals.

Q & A

What is the mechanistic role of the nitro group in N-Boc-L-valine-O-nitrophenyl Ester during peptide coupling reactions?

Level: Advanced

Answer:

The nitro group in the nitrophenyl ester moiety acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine group of an amino acid or peptide. This activation mechanism accelerates the formation of peptide bonds. The reaction typically proceeds via a two-step mechanism: (1) nucleophilic substitution at the carbonyl carbon, followed by (2) elimination of the nitrophenoxide leaving group. This reactivity is critical for high-yield coupling in solid-phase peptide synthesis (SPPS) .

How can researchers optimize reaction conditions for this compound synthesis to minimize racemization?

Level: Advanced

Answer:

Racemization risks arise during deprotection of the Boc group or activation steps. To mitigate this:

- Temperature Control: Maintain reaction temperatures below 0°C during coupling to reduce base-catalyzed epimerization.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, CH₂Cl₂) to stabilize intermediates without promoting hydrolysis.

- Catalyst Choice: Employ coupling agents like DIC (N,N'-diisopropylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance efficiency while avoiding prolonged exposure to basic conditions .

What analytical techniques are most effective for validating the purity and structural integrity of this compound?

Level: Basic

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the Boc group (tert-butyl signals at δ ~1.4 ppm) and nitrophenyl moiety (aromatic protons at δ ~7.5–8.5 ppm).

- TLC/HPLC: Monitor reaction progress using silica-gel TLC (eluent: ethyl acetate/hexane) or reverse-phase HPLC with UV detection at 254 nm.

- Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF verifies molecular weight and isotopic patterns .

How does the steric hindrance of the Boc group influence coupling efficiency in peptide synthesis?

Level: Advanced

Answer:

The tert-butoxycarbonyl (Boc) group introduces steric hindrance that can slow coupling reactions but also prevents undesired side reactions (e.g., aggregation of hydrophobic peptides). To balance efficiency:

- Coupling Reagents: Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce steric effects.

- Extended Reaction Times: Allow 2–4 hours for coupling steps involving bulky amino acids (e.g., valine, isoleucine) .

What experimental strategies resolve contradictions in reported yields for this compound synthesis?

Level: Advanced

Answer:

Yield discrepancies often stem from variations in:

- Catalyst Concentration: Taguchi experimental design (e.g., L9 orthogonal array) can optimize parameters like catalyst loading and molar ratios. For example, increasing catalyst concentration (e.g., DMAP) from 0.5% to 1.0% wt improved esterification yields by 15% in analogous systems .

- Purification Protocols: Contradictions may arise from incomplete removal of nitrophenol byproducts. Gradient flash chromatography (silica gel, hexane → ethyl acetate) enhances purity .

How does solvent polarity impact the stability of this compound during storage?

Level: Basic

Answer:

- Non-Polar Solvents (e.g., hexane): Reduce hydrolysis but may precipitate the ester.

- Polar Aprotic Solvents (e.g., DMF): Enhance solubility but risk slow hydrolysis under humid conditions.

- Storage Recommendations: Store in anhydrous CH₂Cl₂ at –20°C, with molecular sieves to absorb moisture .

What are the limitations of using this compound in large-scale peptide synthesis?

Level: Advanced

Answer:

- Cost and Safety: Nitrophenoxide byproducts require careful disposal due to environmental toxicity.

- Scale-Up Challenges: Aggregation of hydrophobic peptides reduces coupling efficiency. Solutions include:

How can researchers verify the enantiomeric purity of peptides synthesized using this ester?

Level: Advanced

Answer:

- Chiral HPLC: Use a Chirobiotic T column with a polar mobile phase (e.g., methanol/water) to separate enantiomers.

- Circular Dichroism (CD): Compare CD spectra to reference standards for α-helix or β-sheet content, which are sensitive to stereochemical errors .

What role does the Boc group play in orthogonal protection strategies?

Level: Basic

Answer:

The Boc group serves as a temporary protecting group for amines, removable under acidic conditions (e.g., TFA), while leaving other groups (e.g., Fmoc) intact. This orthogonality enables sequential deprotection in multi-step syntheses .

How can NMR data distinguish this compound from its diastereomers?

Level: Advanced

Answer:

- ¹H NMR Coupling Constants: The valine α-proton (J = 6–8 Hz) and nitrophenyl aromatic protons (J = 2–3 Hz) provide stereochemical fingerprints.

- NOESY: Nuclear Overhauser effects between the Boc tert-butyl group and valine side chain confirm spatial proximity in the L-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.